

A Comprehensive Technical Guide to 5-Bromo-2-methyl-1,3-dinitrobenzene

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Compound of Interest

Compound Name: 5-Bromo-2-methyl-1,3-dinitrobenzene

Cat. No.: B1282729

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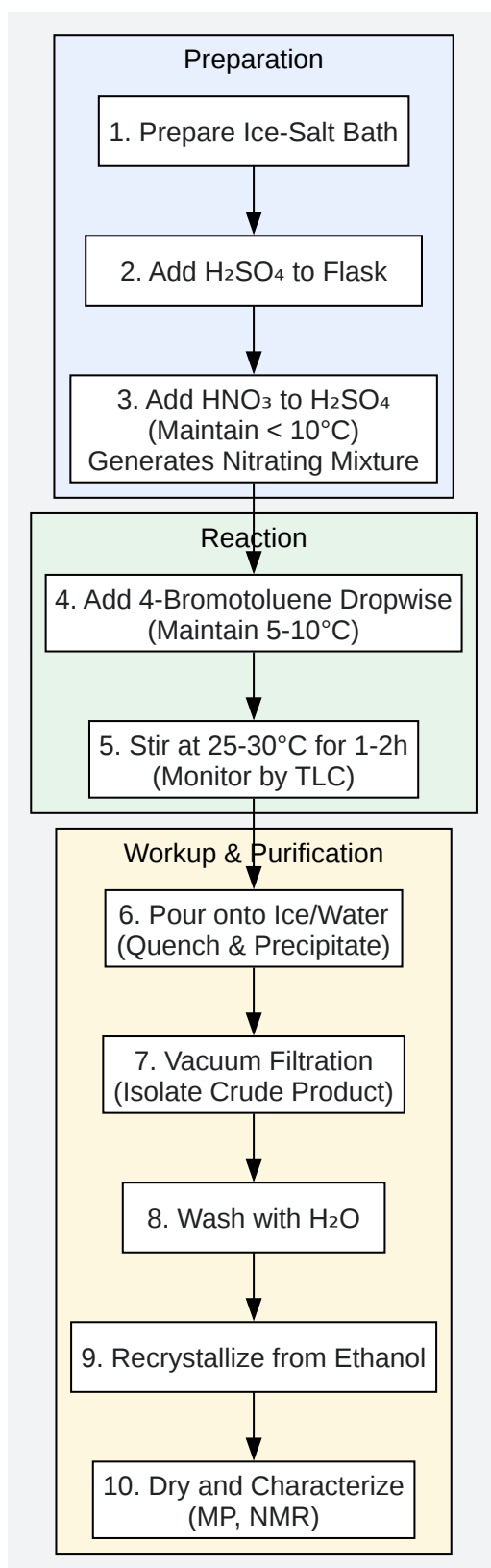
Abstract: This technical guide provides an in-depth analysis of **5-Bromo-2-methyl-1,3-dinitrobenzene**, also known by its synonym 4-Bromo-2,6-dinitrotoluene. This document is tailored for researchers, scientists, and professionals in drug development and synthetic chemistry. It covers the core physicochemical properties, a detailed synthetic protocol with mechanistic insights, potential applications as a versatile chemical intermediate, and critical safety and handling procedures. The molecular weight of this compound is 261.03 g/mol, and its molecular formula is $C_7H_5BrN_2O_4$.^{[1][2][3]} This guide aims to serve as a foundational resource, balancing established data with field-proven insights into its practical utility and handling.

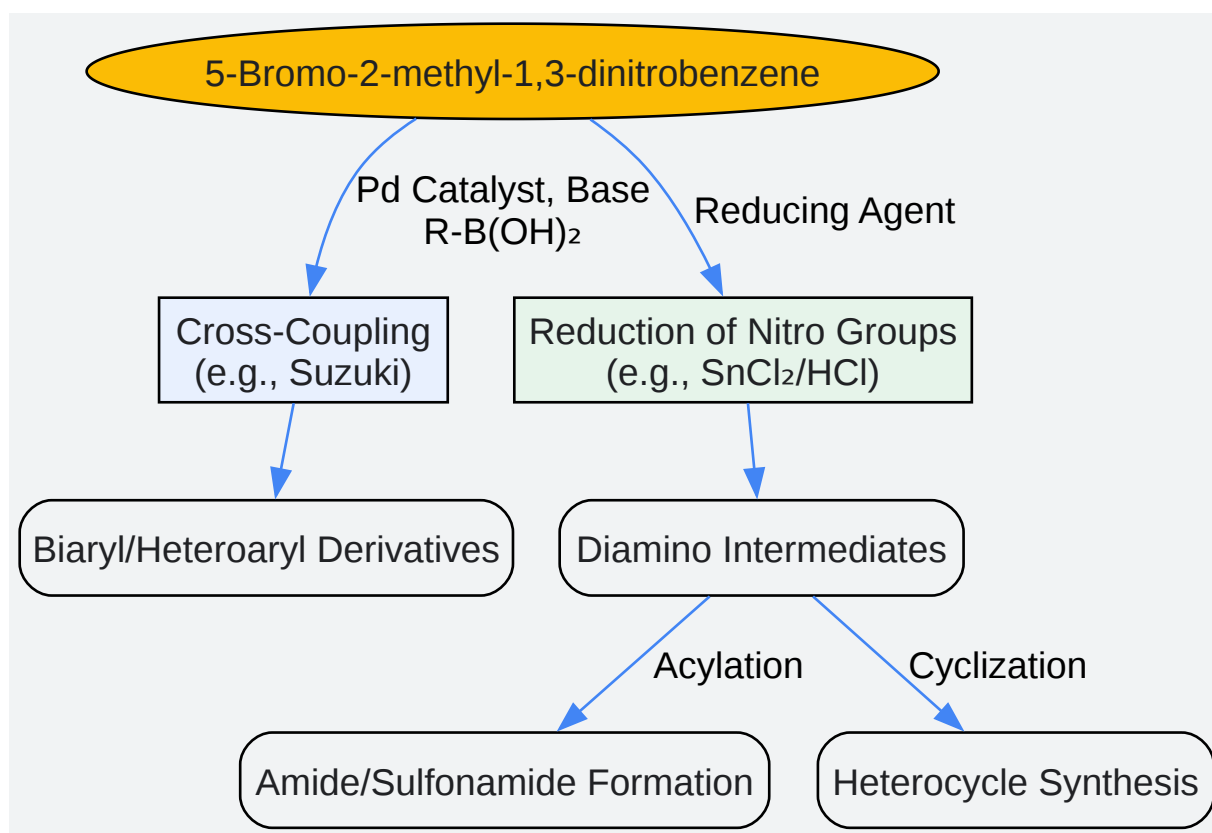
Core Compound Identity and Physicochemical Properties

5-Bromo-2-methyl-1,3-dinitrobenzene (CAS No. 95192-64-6) is a substituted aromatic compound characterized by a toluene backbone functionalized with a bromine atom and two nitro groups.^{[1][2]} These functional groups impart distinct reactivity, making it a valuable, albeit energetic, building block in organic synthesis. The presence of electron-withdrawing nitro groups and a halogen handle allows for a range of chemical transformations.

Chemical Structure

The structure consists of a benzene ring with a methyl group at position 2, nitro groups at positions 1 and 3, and a bromine atom at position 5.





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Sources

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